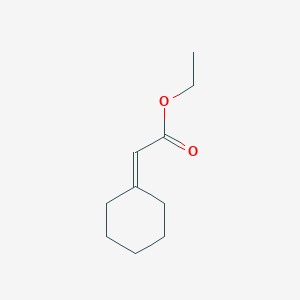

Ethyl cyclohexylideneacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-cyclohexylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWDXHYYYNGYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165856 | |

| Record name | Ethyl cyclohexylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-92-7 | |

| Record name | Acetic acid, 2-cyclohexylidene-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyclohexylideneacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyclohexylideneacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyclohexylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclohexylideneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYCLOHEXYLIDENEACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEJ212C272 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl Cyclohexylideneacetate: A Comprehensive Technical Guide

CAS Number: 1552-92-7

This technical guide provides an in-depth overview of ethyl cyclohexylideneacetate, a versatile organic compound with significant applications in research and development, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1552-92-7 | [2][3] |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3] |

| Molecular Weight | 168.23 g/mol | [1][2][3] |

| Boiling Point | 48-49 °C at 0.02 mmHg; 235.9 °C at 760 mmHg | [2][4] |

| Density | 1.05 g/cm³ | [4] |

| Refractive Index (n²⁵D) | 1.4755 | [2] |

| Flash Point | 112.9 °C | [4] |

| Vapor Pressure | 0.0488 mmHg at 25 °C | [4] |

| Solubility | Soluble in dichloromethane and ethyl acetate. | [3][5] |

| InChI Key | MCWDXHYYYNGYGK-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C=C1CCCCC1 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic techniques have been used to analyze this compound, with data available from multiple sources.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for this compound.[6]

-

Infrared (IR) Spectroscopy : IR spectra, including ATR-IR, transmission IR, and vapor phase IR, have been recorded.[3][6]

-

Mass Spectrometry (MS) : Mass spectral data, typically from Gas Chromatography-Mass Spectrometry (GC-MS), is also available.[3][6]

-

Raman Spectroscopy : Raman spectral data has been collected for this compound.[3]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction offers high selectivity for the desired E-alkene and utilizes reagents that lead to easily removable byproducts.[7]

Horner-Wadsworth-Emmons Reaction Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Materials:

-

Sodium hydride (50% dispersion in mineral oil)

-

Dry benzene

-

Triethyl phosphonoacetate

-

Cyclohexanone

-

Ice bath

-

Dry nitrogen atmosphere

-

Standard laboratory glassware for organic synthesis (three-necked flask, stirrer, thermometer, condenser, dropping funnel)

Procedure:

-

Preparation of the Ylide:

-

A dry 500-mL, three-necked flask is purged with dry nitrogen and charged with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[2]

-

To this stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over a 45-50 minute period. The temperature is maintained at 30-35 °C, using cooling if necessary. Vigorous evolution of hydrogen will be observed.[2]

-

After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure the complete formation of the phosphonate carbanion.[2]

-

-

Reaction with Cyclohexanone:

-

To the resulting clear solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over a 30-40 minute period. The temperature is maintained at 20-30 °C using an ice bath.[2]

-

A gummy precipitate of sodium diethyl phosphate will form during the addition.[2]

-

After the addition is complete, the mixture is heated at 60-65 °C for 15 minutes.[2]

-

-

Work-up and Purification:

-

The reaction mixture is cooled to 15-20 °C, and the mother liquor is decanted from the precipitate.[2]

-

The gummy precipitate is washed with several portions of warm benzene.[2]

-

The combined mother liquor and washings are distilled at atmospheric pressure to remove the benzene.[2]

-

The product, this compound, is then distilled under reduced pressure, collecting the fraction at 48-49 °C (0.02 mmHg).[2] This yields 37-43 g (67-77%) of the pure product.[2]

-

Reaction Mechanism and Workflow

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism, which is a key concept in organic synthesis.

Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][5] Its structural features make it a valuable building block for more complex molecules with therapeutic potential.

One notable application is in the synthesis of Venlafaxine, a widely used antidepressant.[1] The cyclohexylidene moiety is incorporated into the final drug structure, highlighting the importance of this intermediate.

Caption: Logical workflow illustrating the role of this compound in drug development.

Furthermore, research has indicated that this compound and related compounds may exhibit biological activity, such as the inhibition of gabapentin activity.[8] This suggests potential for this chemical scaffold in the discovery of new therapeutic agents.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The corresponding GHS pictogram is the "Irritant" symbol (exclamation mark).[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[9] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If swallowed or if respiratory irritation occurs, seek medical attention.[9]

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the latest SDS for comprehensive safety information before handling this chemical.

References

- 1. This compound | 1552-92-7 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. spectrabase.com [spectrabase.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. biosynth.com [biosynth.com]

what is the structure of Ethyl cyclohexylideneacetate

An In-depth Technical Guide to Ethyl Cyclohexylideneacetate

Abstract

This compound is an α,β-unsaturated ester with significant applications in organic synthesis and as an intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis via the Horner-Wadsworth-Emmons reaction are provided, along with a summary of its spectroscopic data. The reactivity of the compound, particularly as a substrate for conjugate additions, is discussed in the context of its applications in drug development and the synthesis of more complex molecules.

Chemical Identity and Structure

This compound is a molecule featuring a cyclohexylidene group attached to an ethyl acetate moiety via a double bond.[1] The IUPAC name for this compound is ethyl 2-cyclohexylideneacetate.[2][3] The presence of the carbon-carbon double bond conjugated to the carbonyl group of the ester classifies it as an α,β-unsaturated ester, which imparts specific reactivity to the molecule.[1]

| Identifier | Value |

| IUPAC Name | ethyl 2-cyclohexylideneacetate[2][3] |

| CAS Number | 1552-92-7[1][2][4] |

| Molecular Formula | C₁₀H₁₆O₂[2][5] |

| Molecular Weight | 168.23 g/mol [2][4][5] |

| SMILES | CCOC(=O)C=C1CCCCC1[2][5] |

| InChI Key | MCWDXHYYYNGYGK-UHFFFAOYSA-N[1][2][3] |

Table 1: Chemical Identifiers for this compound

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[4][6] It is soluble in organic solvents such as dichloromethane and ethyl acetate.[7] A summary of its key physicochemical properties is presented in Table 2.

| Property | Value |

| Appearance | Clear colorless liquid[4][6] |

| Boiling Point | 48-49 °C at 0.02 mmHg[8][9][10] |

| Refractive Index | n²⁵D 1.4755[8][9] or 1.4770-1.4810 at 20°C[6] |

| Solubility | Soluble in dichloromethane, ethyl acetate[7] |

Table 2: Physicochemical Properties of this compound

Synthesis

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the olefination of cyclohexanone with a phosphonate carbanion, typically generated from triethyl phosphonoacetate and a base. The HWE reaction is often preferred over the Wittig reaction for preparing olefins with adjacent electron-withdrawing groups due to its generally higher yields and simpler purification.[8][9] An older, less efficient method involves the Reformatsky reaction.[1][8]

Horner-Wadsworth-Emmons Reaction Workflow

The synthesis commences with the deprotonation of triethyl phosphonoacetate by a strong base, such as sodium hydride, to form a phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone, forming a betaine intermediate which subsequently eliminates to yield the desired α,β-unsaturated ester and a water-soluble phosphate byproduct.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Spectroscopic Data Summary

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. Various spectroscopic techniques are used to characterize this compound.

| Technique | Description |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the protons of the cyclohexyl ring. |

| ¹³C NMR | The carbon NMR spectrum displays signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the cyclohexyl ring.[11] |

| IR Spectroscopy | The infrared spectrum exhibits a strong absorption band for the C=O stretching of the conjugated ester and a band for the C=C stretching of the alkene.[2] |

| Mass Spectrometry | Mass spectral data can be used to determine the molecular weight and fragmentation pattern of the molecule.[2][11] |

Table 3: Summary of Spectroscopic Data for this compound

Chemical Reactivity and Applications in Drug Development

Reactivity Profile

The reactivity of this compound is dominated by the α,β-unsaturated ester functionality.[1] The carbon-carbon double bond is electron-deficient due to the electron-withdrawing nature of the adjacent ester group, making it susceptible to nucleophilic attack at the β-position in a Michael (conjugate) addition reaction.[1] This reactivity is fundamental to its use as a building block in organic synthesis. The double bond can also undergo other transformations such as conjugate reduction and cycloaddition reactions.[1] For instance, it can be reduced to ethyl cyclohexylacetate.[1][12]

Caption: General scheme of a Michael addition reaction with this compound.

Applications

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[7] Its ability to undergo conjugate additions allows for the introduction of various functionalities, which is a key strategy in the construction of molecular frameworks for drug candidates. It has been reported to show inhibitory activity against gabapentin, phosphoranes, and aldehydes.[4]

Detailed Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

The following protocol is based on a procedure published in Organic Syntheses.[8][9]

Materials:

-

Sodium hydride (50% dispersion in mineral oil)

-

Dry benzene

-

Triethyl phosphonoacetate

-

Cyclohexanone

Procedure:

-

A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.

-

The flask is charged with 16 g (0.33 mole) of a 50% sodium hydride dispersion and 100 ml of dry benzene.[9]

-

To the stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over 45-50 minutes, maintaining the temperature at 30-35°C with cooling if necessary. Vigorous hydrogen evolution will be observed.[9]

-

After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure complete formation of the phosphonate carbanion.[8]

-

To the resulting solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over 30-40 minutes, maintaining the temperature at 20-30°C with an ice bath.[8] A gummy precipitate of sodium diethyl phosphate will form.

-

The mixture is then heated at 60-65°C for 15 minutes.[8]

-

After cooling to 15-20°C, the mother liquor is decanted from the precipitate. The precipitate is washed with several portions of hot benzene.[8][9]

-

The combined mother liquor and washings are distilled at atmospheric pressure to remove the benzene.

-

The product, this compound, is then distilled under reduced pressure, collecting the fraction at 48-49°C (0.02 mm).[8][9] The expected yield is 37-43 g (67-77%).[8][9]

References

- 1. This compound | 1552-92-7 | Benchchem [benchchem.com]

- 2. This compound | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Ethyl cyclohexylacetate | C10H18O2 | CID 21595 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Cyclohexylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthesis of ethyl cyclohexylideneacetate, a valuable reagent in organic synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 168.23 g/mol | [1][2] |

| IUPAC Name | ethyl 2-cyclohexylideneacetate | [5][7] |

| CAS Number | 1552-92-7 | [1][3][6] |

| Physical Form | Clear Liquid | [1][5] |

Synthesis of this compound

A primary and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[8] This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound, in this case, cyclohexanone.[8] The HWE reaction is often preferred over the Wittig reaction for preparing olefins with adjacent electron-withdrawing groups.[9][10]

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

Procedure:

-

A dry, three-necked flask is charged with sodium hydride and dry benzene under a nitrogen atmosphere.[10]

-

Triethyl phosphonoacetate is added dropwise to the stirred mixture, maintaining a temperature of 30-35°C. Hydrogen gas will evolve during this step.[10]

-

After the addition is complete, the mixture is stirred for one hour at room temperature to ensure the complete formation of the phosphonate carbanion.[9]

-

Cyclohexanone is then added dropwise, keeping the temperature between 20-30°C with cooling. A precipitate of sodium diethyl phosphate will form.[9]

-

The mixture is heated to 60-65°C for 15 minutes.[9]

-

After cooling, the mother liquor is decanted. The precipitate is washed with warm benzene.[9][10]

-

The benzene is distilled from the combined mother liquor and washes.[9][10]

-

The final product, this compound, is purified by vacuum distillation.[9][10]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons synthesis of this compound.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. B25073.14 [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1552-92-7 | Benchchem [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

Spectroscopic Profile of Ethyl Cyclohexylideneacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl cyclohexylideneacetate (CAS No. 1552-92-7), a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The data presented here was acquired using a Varian A-60D instrument.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.6 | Singlet | 1H | =CH (vinylic proton) |

| 4.12 | Quartet | 2H | -OCH₂CH₃ |

| 2.85 | Multiplet | 2H | Allylic protons on cyclohexyl ring |

| 2.20 | Multiplet | 2H | Allylic protons on cyclohexyl ring |

| 1.60 | Multiplet | 6H | Cyclohexyl ring protons |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The following data is based on spectra obtained in Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as the reference.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (ester carbonyl) |

| ~160 | =C (quaternary vinylic carbon) |

| ~115 | =CH (vinylic carbon) |

| ~60 | -OCH₂CH₃ |

| ~38 | Allylic carbon on cyclohexyl ring |

| ~30 | Cyclohexyl ring carbon |

| ~28 | Cyclohexyl ring carbon |

| ~26 | Cyclohexyl ring carbon |

| ~14 | -OCH₂CH₃ |

Note: These are approximate chemical shifts. For precise assignments, 2D NMR techniques such as HSQC and HMBC are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands, typically recorded as a neat liquid film.[1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (cyclohexyl) |

| ~2860 | Strong | C-H stretch (cyclohexyl) |

| ~1715 | Very Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity (%) | Possible Fragment |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M - OCH₂CH₃]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 67 | Very High | [C₅H₇]⁺ |

Note: The fragmentation pattern can be complex and is influenced by the ionization energy.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared salt plate assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major absorption peaks with their corresponding wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak [M]⁺.

-

Analyze the major fragment ions and propose fragmentation pathways.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.

Caption: Logical workflow for the spectroscopic analysis and structural confirmation of this compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to adapt these methodologies to their specific instrumentation and analytical requirements.

References

Synthesis of Ethyl Cyclohexylideneacetate from Cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of ethyl cyclohexylideneacetate from cyclohexanone, a valuable reaction in organic chemistry with applications in the synthesis of various organic molecules. This document details the prevalent methodologies, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound is a α,β-unsaturated ester that serves as a versatile intermediate in organic synthesis. Its synthesis from the readily available starting material, cyclohexanone, has been approached through several key olefination reactions. This guide will focus on the most effective and commonly employed methods, providing detailed procedural information and comparative data. The primary methods discussed are the Horner-Wadsworth-Emmons reaction and the Reformatsky reaction. While the Wittig reaction is a cornerstone of olefination chemistry, it is often less satisfactory for the preparation of olefins with adjacent electron-withdrawing groups, such as in the target molecule.[1][2]

Horner-Wadsworth-Emmons (HWE) Reaction: The Method of Choice

The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for the synthesis of this compound from cyclohexanone, offering high yields and stereoselectivity for the (E)-alkene.[3] This reaction utilizes a stabilized phosphonate carbanion, which is more reactive than the corresponding ylide used in the Wittig reaction, to react with aldehydes or ketones.[3]

Reaction Pathway

The HWE reaction begins with the deprotonation of a phosphonate ester, in this case, triethyl phosphonoacetate, by a strong base to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the desired alkene product, this compound.

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[1][2]

Materials:

-

Cyclohexanone

-

Triethyl phosphonoacetate

-

Sodium hydride (50% dispersion in mineral oil)

-

Dry benzene

-

Ice bath

Procedure:

-

A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.

-

16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 ml of dry benzene are added to the flask.[1][2]

-

To the stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over 45–50 minutes, maintaining the temperature at 30–35°C with cooling if necessary.[1][2]

-

After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure the complete formation of the anion.[1][2]

-

32.7 g (0.33 mole) of cyclohexanone is then added dropwise over 30–40 minutes, maintaining the temperature at 20–30°C using an ice bath.[1][2]

-

After the addition of cyclohexanone, the mixture is heated to 60–65°C for 15 minutes.[1][2]

-

The reaction mixture is cooled, and the product is isolated by decanting the mother liquor from the precipitated sodium diethyl phosphate. The precipitate is washed with warm benzene.[1][2]

-

The combined benzene solutions are distilled to remove the solvent, and the residue is distilled under reduced pressure to yield the final product.[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 67–77% (37–43 g) | [1][2] |

| Boiling Point | 48–49°C at 0.02 mm Hg | [1][2] |

| Refractive Index (n25D) | 1.4755 | [1][2] |

Reformatsky Reaction: An Alternative Approach

The Reformatsky reaction provides an alternative route to α,β-unsaturated esters, though it is generally considered a more laborious procedure with lower yields for this specific transformation compared to the HWE reaction.[1] The reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4][5]

Reaction Pathway

The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which then adds to the carbonyl group of cyclohexanone. The resulting β-hydroxy ester is typically dehydrated to yield the final α,β-unsaturated ester.[4][5]

Caption: Reformatsky reaction pathway.

Experimental Protocol

The following is a general procedure for a Reformatsky-type reaction.

Materials:

-

Cyclohexanone

-

Ethyl bromoacetate

-

Activated zinc dust

-

Toluene

-

Iodine (catalyst)

Procedure:

-

A suspension of activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.[6]

-

Ethyl bromoacetate (2.0 eq) is added to the mixture.[6]

-

A solution of cyclohexanone (1.0 eq) in toluene is then added to the suspension.[6]

-

The resulting mixture is stirred at 90°C for 30 minutes.[6]

-

The reaction is cooled to 0°C and quenched with water.[6]

-

The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., MTBE).[6]

-

The combined organic phases are washed, dried, and concentrated under reduced pressure.[6]

-

The crude product, a β-hydroxy ester, is then subjected to dehydration conditions (e.g., acid catalysis) to yield this compound.

Quantitative Data

Yields for the Reformatsky reaction followed by dehydration to produce this compound are generally lower than those obtained via the HWE reaction.[1] Specific quantitative data for this exact transformation is not as readily available in the provided search results, but a yield of 86% is reported for the formation of the intermediate β-hydroxy ester in a related reaction.[6]

Experimental Workflow Overview

The general workflow for the synthesis of this compound involves reaction setup, the chemical transformation itself, and subsequent product isolation and purification.

Caption: General experimental workflow.

Conclusion

For the synthesis of this compound from cyclohexanone, the Horner-Wadsworth-Emmons reaction stands out as the superior method, providing high yields and a straightforward procedure. The detailed experimental protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field. While the Reformatsky reaction presents a viable alternative, it is generally less efficient for this particular synthesis. The provided information aims to facilitate the successful and reproducible synthesis of this important chemical intermediate.

References

A Technical Guide to the Historical Synthesis of Ethyl Cyclohexylideneacetate

For researchers, scientists, and professionals in drug development, understanding the synthetic history of key chemical intermediates is crucial for innovation and process optimization. Ethyl cyclohexylideneacetate, a valuable building block in organic synthesis, has been the subject of various synthetic approaches over the years. This technical guide provides an in-depth overview of the core historical methods for its preparation, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from laborious, low-yielding early methods to more efficient and selective modern techniques. The primary historical routes include the Reformatsky reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction, in particular, has emerged as the method of choice due to its superior yields and cleaner reaction profile.[1]

Comparative Analysis of Historical Synthesis Methods

The following table summarizes the quantitative data associated with the key historical synthesis methods for this compound, allowing for a clear comparison of their efficiencies.

| Synthesis Method | Key Reagents | Base | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Reformatsky Reaction | Cyclohexanone, Ethyl bromoacetate, Zinc | - | Not Specified | Not Specified | Not Specified | Low | [1][2] |

| Wittig Reaction | Cyclohexanone, (Carbethoxymethylene)triphenylphosphorane | Not Specified | Not Specified | Not Specified | Not Specified | Generally Unsatisfactory | [1][2] |

| Horner-Wadsworth-Emmons (HWE) Reaction | Cyclohexanone, Triethyl phosphonoacetate | Sodium Hydride | Benzene | 20-35 (initial), then 60-65 | ~2.5 hours | 67-77 | [2][3] |

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and efficient method for the synthesis of α,β-unsaturated esters like this compound.[1] The following protocol is based on the procedure detailed in Organic Syntheses.[2][3]

Materials and Equipment:

-

Dry, 500-mL, three-necked flask

-

Stirrer

-

Thermometer

-

Condenser

-

Dropping funnel

-

Nitrogen gas source

-

Ice bath

-

Heating mantle

-

20-cm Vigreux column

-

Distillation apparatus

Reagents:

-

Sodium hydride (50% dispersion in mineral oil), 16 g (0.33 mole)

-

Dry benzene, 100 mL

-

Triethyl phosphonoacetate, 74.7 g (0.33 mole)

-

Cyclohexanone, 32.7 g (0.33 mole)

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

The dry, three-necked flask is purged with dry nitrogen and charged with 16 g of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[2]

-

To this stirred mixture, 74.7 g of triethyl phosphonoacetate is added dropwise over a 45–50 minute period.[2]

-

The temperature is maintained at 30–35°C during the addition, using cooling if necessary. Vigorous evolution of hydrogen is observed.[2]

-

After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure the complete formation of the phosphonate carbanion.[2]

-

-

Reaction with Cyclohexanone:

-

To the resulting nearly clear solution, 32.7 g of cyclohexanone is added dropwise over a 30–40 minute period.[2]

-

The temperature is maintained at 20–30°C using an ice bath.[2]

-

A gummy precipitate of sodium diethyl phosphate forms during the addition.[2]

-

The mixture is then heated at 60–65°C for 15 minutes, during which stirring becomes easier.[2]

-

-

Work-up and Purification:

-

The reaction mixture is cooled to 15–20°C, and the mother liquor is decanted from the precipitate.[2]

-

The gummy precipitate is washed with several 25-mL portions of benzene at 60°C, with decanting at 20°C.[2]

-

Benzene is distilled from the combined mother and wash liquors at atmospheric pressure.[2]

-

The product, this compound, is distilled through a 20-cm Vigreux column. The mineral oil remains as a pot residue.[2]

-

The final product is collected at 48–49°C (0.02 mm), yielding 37–43 g (67–77%).[2][3]

-

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key historical synthesis methods for this compound.

Caption: The Reformatsky reaction pathway for this compound synthesis.

Caption: The Wittig reaction pathway for this compound synthesis.

Caption: The Horner-Wadsworth-Emmons reaction for this compound.

References

The Cyclohexylidene Moiety: A Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclohexylidene moiety, a common structural motif in organic chemistry, plays a pivotal role in a diverse array of synthetic transformations and is a key component in numerous biologically active molecules. Its rigid, sp²-hybridized exocyclic double bond and the conformational characteristics of the six-membered ring impart unique stereochemical and physicochemical properties to the molecules in which it resides. This technical guide provides a comprehensive overview of the synthesis of the cyclohexylidene group, its application as a protecting group, and its significance in medicinal chemistry and natural product synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

I. Synthesis of the Cyclohexylidene Moiety: Key Olefination Strategies

The construction of the cyclohexylidene group predominantly relies on the olefination of cyclohexanone and its derivatives. Several powerful methods have been developed for this transformation, each with its own advantages in terms of yield, stereoselectivity, and substrate scope.

The Wittig Reaction

The Wittig reaction is a widely used and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] The reaction of a cyclohexanone with a phosphonium ylide, typically generated from the corresponding phosphonium salt and a strong base, leads to the formation of a cyclohexylidene derivative.

Table 1: Wittig Reaction of Cyclohexanones - Representative Yields

| Substrate | Ylide | Base | Solvent | Yield (%) | Reference |

| Cyclohexanone | Ph₃P=CH₂ | n-BuLi | THF | 85-95 | [2] |

| 4-tert-Butylcyclohexanone | Ph₃P=CH₂ | n-BuLi | Ether | 92 | [2] |

| 2-Methylcyclohexanone | Ph₃P=CH₂ | t-BuOK | THF | >85 | [2] |

Experimental Protocol: Methylenation of 2-Methylcyclohexanone via Wittig Reaction [2]

1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add potassium tert-butoxide (1.0 equivalent) to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the characteristic orange-red color indicates the generation of the ylide.

2. Olefination Reaction:

-

In a separate flask under an inert atmosphere, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.

-

Cool the ketone solution to 0 °C.

-

Slowly add the freshly prepared ylide solution to the stirred ketone solution via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the methylenecyclohexane derivative.

Reaction Mechanism: Wittig Reaction

The Tebbe Olefination

The Tebbe reagent provides a powerful alternative to the Wittig reaction, particularly for the methylenation of sterically hindered or enolizable ketones. It is also effective for converting esters and amides into enol ethers and enamines, respectively.[3] The active species is a Schrock-type titanium carbene.

Table 2: Tebbe Olefination of Cyclohexanones - Representative Yields

| Substrate | Reagent | Solvent | Yield (%) | Reference |

| Cyclohexanone | Tebbe Reagent | Toluene | 84 | [4] |

| 4,4-Dimethylcyclohexanone | Tebbe Reagent | THF | 95 | [4] |

Experimental Protocol: Methylenation of a Diketone using Tebbe Reagent [3]

-

Dissolve the diketone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (1 mL per 67 µmol of substrate) and cool the solution to 0 °C under an inert atmosphere.

-

Add a solution of the Tebbe reagent (0.5 M in toluene, 3.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Dilute the mixture with diethyl ether and quench the reaction by the slow addition of aqueous sodium hydroxide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the residue by flash column chromatography to afford the methylenated product.

Reaction Mechanism: Tebbe Olefination

The Peterson Olefination

The Peterson olefination utilizes α-silyl carbanions to convert carbonyl compounds into alkenes. A key advantage of this method is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[5][6]

Table 3: Peterson Olefination of Cyclohexanones - Representative Yields

| Substrate | Silyl Carbanion | Conditions | Yield (%) | Reference |

| Cyclohexanone | TMSCH₂Li | H⁺ (p-TsOH) | 86 | [1] |

| 4-Phenylcyclohexanone | TMSCH₂MgCl | KH, THF | 88 | [5] |

Experimental Protocol: Methylenation of a Ketone via Peterson Olefination [1]

-

Under an argon atmosphere, dissolve the ketone (1.0 equivalent) in diethyl ether (5 mL per mmol of ketone).

-

Add (trimethylsilyl)methyllithium (TMSCH₂Li; 0.56 M in hexanes, 4.0 equivalents) at 25 °C and stir the resulting mixture for 30 minutes.

-

Add methanol (33 mL per mmol of ketone) followed by p-toluenesulfonic acid (10.0 equivalents) and stir for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by silica gel column chromatography to afford the olefin.

Reaction Mechanism: Peterson Olefination

The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, typically yielding the (E)-isomer with high selectivity.[7] It involves the reaction of a carbonyl compound with a heteroaryl sulfone, most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.

Table 4: Julia-Kocienski Olefination - Representative Yields

| Substrate | Sulfone | Base | Solvent | Yield (%) | E/Z Ratio | Reference |

| Cyclohexanecarboxaldehyde | PT-sulfone | KHMDS | DME | 71 | >95:5 | [2] |

Experimental Protocol: Julia-Kocienski Olefination [2]

-

Under a nitrogen atmosphere, dissolve the PT-sulfone (1.0 equivalent) in anhydrous dimethoxyethane (DME) (4 mL per mmol of sulfone) and cool to -55 °C.

-

Add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) in DME dropwise via cannula over 10 minutes.

-

Stir the resulting solution for 70 minutes.

-

Add the aldehyde or ketone (1.5 equivalents) dropwise and stir the mixture at -55 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and dilute with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the alkene.

Reaction Mechanism: Julia-Kocienski Olefination

References

- 1. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 5. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Ethyl Cyclohexylideneacetate: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key α,β-Unsaturated Ester

For researchers, scientists, and professionals in drug development, a thorough understanding of versatile chemical intermediates is paramount. Ethyl cyclohexylideneacetate, an α,β-unsaturated ester, represents a significant building block in organic synthesis, offering a unique combination of reactivity and structural features. This technical guide provides a detailed overview of its synthesis, key chemical and physical properties, and its applications, with a focus on experimental protocols and data presentation for practical laboratory use.

Core Properties and Specifications

This compound (CAS No. 1552-92-7) is a clear liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 168.23 g/mol | [1][2][3] |

| CAS Number | 1552-92-7 | [2][3][4] |

| Appearance | Clear Liquid | [1] |

| Boiling Point | 48-49 °C at 0.02 mmHg | [4][5][6] |

| Refractive Index (n²⁵D) | 1.4755 | [5][6] |

| Solubility | Soluble in dichloromethane and ethyl acetate.[4][7][8] | [4][7][8] |

| InChI Key | MCWDXHYYYNGYGK-UHFFFAOYSA-N | [2][3][4] |

| SMILES | CCOC(=O)C=C1CCCCC1 | [1][3][4] |

Synthesis of this compound

The most efficient and widely used method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2][9] This reaction offers significant advantages over older methods like the Reformatsky reaction, providing higher yields and simpler purification due to the formation of water-soluble phosphate byproducts.[2][5][9] The HWE reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, cyclohexanone.[9]

Horner-Wadsworth-Emmons Reaction Pathway

The synthesis proceeds through the deprotonation of triethyl phosphonoacetate by a strong base, typically sodium hydride, to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to cyclohexanone, followed by elimination to yield the desired α,β-unsaturated ester.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the established procedure found in Organic Syntheses.[5][6]

Materials and Reagents:

-

Sodium hydride (NaH), 50% dispersion in mineral oil

-

Dry benzene

-

Triethyl phosphonoacetate

-

Cyclohexanone

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., dry nitrogen line)

-

Heating mantle

-

Ice bath

-

Vigreux column for distillation

Procedure:

-

Preparation of the Phosphonate Anion:

-

A dry, 500-mL, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.

-

Charge the flask with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[5][6]

-

To this stirred mixture, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise over 45-50 minutes, maintaining the temperature at 30-35 °C with cooling if necessary.[5][6] Vigorous hydrogen evolution will be observed.

-

After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the anion.[5][6]

-

-

Reaction with Cyclohexanone:

-

Work-up and Purification:

-

Cool the mixture to 15-20 °C and decant the mother liquor from the precipitate.[5][6]

-

Wash the gummy precipitate with several 25 mL portions of warm benzene (60 °C), decanting the washings each time.[5][6]

-

Combine the mother liquor and the washings, and distill off the benzene at atmospheric pressure.

-

The crude product is then distilled under vacuum through a 20-cm Vigreux column.[5][6]

-

Collect the this compound fraction at 48-49 °C (0.02 mm).[5][6] The expected yield is between 37-43 g (67-77%).[5][6]

-

Chemical Reactivity and Applications

As an α,β-unsaturated ester, this compound is a versatile substrate for a variety of organic transformations.[2] The conjugation of the carbon-carbon double bond with the carbonyl group creates an electron-deficient system, making it susceptible to nucleophilic attack.[2]

Key Reactions

-

Michael Addition: The β-carbon of the unsaturated system is electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles. This is a fundamental carbon-carbon bond-forming reaction.[2]

-

Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form new cyclic structures.[2]

-

Conjugate Reduction: The carbon-carbon double bond can be selectively reduced to yield the corresponding saturated ester, ethyl cyclohexylacetate.[2]

Caption: Key reaction pathways of this compound.

Significance in Drug Development and Organic Synthesis

The cyclohexylidene moiety is a valuable structural motif in medicinal chemistry and organic synthesis.[2] Its incorporation can influence the stereochemical outcome of reactions and impart important biological properties.[2] this compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals.[2][4][7][8] For instance, it has been utilized as a starting material in a novel synthesis of the antidepressant drug venlafaxine.[2] Derivatives containing the cyclohexylidene group have also shown potential antiviral and protease inhibition activities.[2]

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound is crucial for quality control and reaction monitoring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the vinylic proton, and a series of multiplets for the cyclohexyl ring protons.[2] |

| ¹³C NMR | The carbon NMR spectrum provides information on the chemical environment of each carbon atom in the molecule.[10] |

| IR Spectroscopy | The IR spectrum displays characteristic absorption bands for the C=O stretch of the ester and the C=C stretch of the alkene.[3] |

For detailed spectra, refer to publicly available databases such as SpectraBase.[10]

Conclusion

This compound is a valuable and versatile α,β-unsaturated ester with significant applications in organic synthesis and drug discovery. Its efficient synthesis via the Horner-Wadsworth-Emmons reaction, coupled with its diverse reactivity, makes it an important tool for the modern chemist. This guide provides the foundational data and experimental protocols necessary for its effective utilization in a research setting.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1552-92-7 | Benchchem [benchchem.com]

- 3. This compound | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. This compound | 1552-92-7 [chemicalbook.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Ethyl Cyclohexylideneacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of ethyl cyclohexylideneacetate derivatives and structurally related compounds. Given the nascent stage of research on this compound derivatives specifically, this document draws upon available data for closely related cyclohexanone and cyclohexenone derivatives to illuminate the potential therapeutic applications of this chemical scaffold. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a comprehensive overview of the current state of knowledge and highlighting avenues for future investigation.

Anticancer Activity

The cyclohexylidene moiety has been identified as a promising scaffold in the design of novel anticancer agents. Studies on structurally related cyclohexanone and cyclohexenone derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected cyclohexanone and cyclohexenone derivatives.

| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |

| bis(benzylidene) cyclohexanone | 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung Carcinoma) | MTT | 0.48 ± 0.05 mM | [1] |

| Cyclohexen-2-yl-substituted phenols | 2,5-di(cyclohexen-2-yl)benzene-1,4-diol | HUVEC | Proliferation | 2.0 µM | [2] |

| Cyclohexen-2-yl-substituted phenols | 2-tert-butyl-5-(cyclohexen-2-yl)benzene-1,4-diol | HUVEC | Proliferation | 1.4 µM | [2] |

Experimental Protocols

1.2.1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]

-

Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways in Anticancer Activity

Studies on related compounds suggest that the anticancer activity of cyclohexylidene derivatives may involve the induction of apoptosis through the mitochondrial pathway.[4][5] This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

Mitochondrial Apoptosis Pathway

Antimicrobial Activity

Cyclohexane and its derivatives have been investigated for their potential as antimicrobial agents. The lipophilic nature of the cyclohexane ring can facilitate the interaction of these molecules with microbial cell membranes.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a selection of cyclohexane derivatives against various microbial strains.

| Compound Class | Derivative | Microbial Strain | Assay | MIC Value | Reference |

| Amidrazone derivative | Compound with 2-pyridyl and 4-nitrophenyl substituents | Yersinia enterocolitica | Broth Microdilution | 64 µg/mL | [6] |

Experimental Protocols

2.2.1. Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the cyclohexyl scaffold has been explored through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of a pivalate-based Michael product, a compound with some structural similarities to the target class.

| Compound Class | Assay | IC50 Value | Reference |

| Pivalate-based Michael product | COX-1 Inhibition | 314 µg/mL | [9] |

| Pivalate-based Michael product | COX-2 Inhibition | 130 µg/mL | [9] |

| Pivalate-based Michael product | 5-LOX Inhibition | 105 µg/mL | [9] |

Experimental Protocols

3.2.1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10][11]

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction mixture typically contains a buffer, a heme cofactor, and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding the COX enzyme to the mixture.

-

Substrate Addition: After a pre-incubation period, the substrate, arachidonic acid, is added.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways in Anti-inflammatory Activity

A key signaling pathway involved in inflammation is the NF-κB pathway. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.[12][13][14][15][16]

NF-κB Signaling Pathway Inhibition

Conclusion and Future Directions

While direct and extensive research on the biological activities of this compound derivatives is limited, the data available for structurally related cyclohexanone and cyclohexenone derivatives suggest a promising therapeutic potential for this class of compounds. The evidence points towards potential applications in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:

-

Broad-spectrum anticancer screening: Evaluating the cytotoxicity of novel derivatives against a wide panel of cancer cell lines to identify lead compounds with high potency and selectivity.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by active compounds to understand their anticancer, antimicrobial, and anti-inflammatory effects.

-

Structure-activity relationship (SAR) studies: Systematically modifying the structure of the this compound scaffold to optimize biological activity and pharmacokinetic properties.

-

In vivo efficacy and safety studies: Progressing the most promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective drugs for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and inhibitory evaluation of cyclohexen-2-yl- and cyclohexyl-substituted phenols and quinones to endothelial cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Apoptosis is Induced in Cancer Cells via the Mitochondrial Pathway by the Novel Xylocydine-Derived Compound JRS-15 [mdpi.com]

- 5. Apoptosis is induced in cancer cells via the mitochondrial pathway by the novel xylocydine-derived compound JRS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. Structure-activity relationship study of novel anticancer aspirin-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. NF-kB Signaling Pathway products from Selleck Chemicals [bio-connect.nl]

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl Cyclohexylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of ethyl cyclohexylideneacetate via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used and reliable method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction, particularly for the synthesis of α,β-unsaturated esters.[1][2][3]

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction facilitates the stereoselective synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds such as aldehydes and ketones.[2][4] This method is particularly advantageous for preparing olefins with adjacent electron-withdrawing groups, a task often challenging for the standard Wittig reaction.[1][3] Key benefits of the HWE reaction include the use of more nucleophilic phosphonate carbanions, which react readily with a wider range of carbonyl compounds, and the formation of a water-soluble phosphate byproduct, simplifying product purification.[2][5][6] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][4]

This compound, an α,β-unsaturated ester, is a valuable building block in organic synthesis.[7] The cyclohexylidene moiety is a significant structural motif in medicinal chemistry and organic synthesis.[7] The HWE synthesis provides an efficient route to this compound from cyclohexanone and triethyl phosphonoacetate.

Reaction and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. Initially, a base is used to deprotonate the phosphonate ester, forming a stabilized phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of the ketone (cyclohexanone in this case), forming a betaine intermediate. This intermediate subsequently cyclizes to form a transient four-membered oxaphosphetane ring. The collapse of this ring yields the desired alkene (this compound) and a water-soluble phosphate byproduct.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference(s) |

| Reactants | ||

| Cyclohexanone | 32.7 g (0.33 mole) | [1][3] |

| Triethyl phosphonoacetate | 74.7 g (0.33 mole) | [1][3] |

| Sodium Hydride (50% disp.) | 16.0 g (0.33 mole) | [1][3] |

| Solvent (Dry Benzene) | 100 mL | [1][3] |

| Product | ||

| Product Name | This compound | [1][8] |

| Molecular Formula | C₁₀H₁₆O₂ | [7][8][9] |

| Molecular Weight | 168.23 g/mol | [7][8][9] |

| Yield | 37–43 g (67–77%) | [1][3] |

| Boiling Point | 48–49 °C at 0.02 mmHg | [1][3] |

| Refractive Index (n²⁵D) | 1.4755 | [1][3] |

| Appearance | Clear, colorless liquid | [10][11] |

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[1][3]

Materials:

-

Sodium hydride (NaH), 50% dispersion in mineral oil

-

Dry benzene

-

Triethyl phosphonoacetate

-

Cyclohexanone

-

Nitrogen gas supply

-

500-mL three-necked flask

-

Stirrer, thermometer, condenser, and dropping funnel

-

Ice bath

Procedure:

-

Apparatus Setup: Assemble a dry 500-mL three-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen.

-

Anion Formation:

-

Charge the flask with 16.0 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[1][3]

-

With stirring, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise from the dropping funnel over a period of 45–50 minutes.[1][3]

-

Maintain the internal temperature at 30–35 °C during the addition, using a cooling bath if necessary. Vigorous hydrogen evolution will be observed.[1][3]

-

After the addition is complete, stir the mixture for an additional hour at room temperature to ensure the complete formation of the phosphonate carbanion.[1][3]

-

-

Reaction with Cyclohexanone:

-

To the resulting nearly clear solution, add 32.7 g (0.33 mole) of cyclohexanone dropwise over 30–40 minutes.[1][3]

-

Maintain the temperature between 20–30 °C during this addition using an ice bath for cooling.[1][3]

-

A gummy precipitate of sodium diethyl phosphate will form. After the addition is complete, heat the mixture to 60–65 °C for 15 minutes to ensure the reaction goes to completion.[1][3]

-

-

Work-up and Purification:

-

Cool the reaction mixture to 15–20 °C and decant the benzene mother liquor from the gummy precipitate.[1][3]

-

Wash the precipitate by stirring it with several 25-mL portions of warm (60 °C) benzene, decanting the washings each time after cooling to 20 °C.[1][3]

-

Combine the initial mother liquor and all the benzene washes.

-

Distill off the benzene at atmospheric pressure.

-

Distill the remaining residue under vacuum through a 20-cm Vigreux column. The mineral oil from the sodium hydride dispersion will remain as the pot residue.[1][3]

-

Collect the product, this compound, at 48–49 °C and 0.02 mmHg.[1][3] The expected yield is 37–43 g (67–77%).[1][3]

-

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle under an inert atmosphere (e.g., nitrogen).

-